N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide
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Overview
Description
N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, a nitrobenzyl group, and a hydroxycarboximidamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyrrole ring.
Formation of the Carboximidamide Moiety: The carboximidamide group can be formed by reacting the intermediate compound with hydroxylamine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N’-hydroxy-1-(2-aminobenzyl)-1H-pyrrole-2-carboximidamide.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies involving enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can modulate cellular pathways. The hydroxycarboximidamide moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-1-(2-nitrophenyl)-1H-pyrrole-2-carboximidamide
- N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboxamide
- N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboxylate
Uniqueness
N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c13-12(14-17)11-6-3-7-15(11)8-9-4-1-2-5-10(9)16(18)19/h1-7,17H,8H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJRMSFFQMWARR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C(=NO)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2/C(=N\O)/N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817967 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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